

# Introduction: A Versatile Halogenated Building Block

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## Compound of Interest

Compound Name: Methyl 3-bromo-5-fluorobenzoate

Cat. No.: B1592058

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**Methyl 3-bromo-5-fluorobenzoate** is a substituted aromatic ester that has emerged as a crucial building block in the landscape of organic synthesis. Its strategic placement of bromo and fluoro groups on the benzene ring imparts unique reactivity and physicochemical properties, making it a valuable precursor for the synthesis of complex molecules.<sup>[1]</sup> This compound is particularly significant in the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the development of novel therapeutic agents and crop protection solutions.<sup>[1][2][3]</sup> The presence of two distinct halogen atoms allows for selective, stepwise functionalization through various cross-coupling reactions, offering chemists a powerful tool for molecular design.

The structure consists of a central benzene ring substituted with a methyl ester group (-COOCH<sub>3</sub>), a bromine atom (-Br), and a fluorine atom (-F) at positions 1, 3, and 5, respectively. This arrangement is fundamental to its utility in medicinal chemistry and materials science.

## Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key identifiers and properties of **Methyl 3-bromo-5-fluorobenzoate** are summarized below.

Property	Value	Source(s)
CAS Number	334792-52-8	[2][4]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrFO <sub>2</sub>	[4][5]
Molecular Weight	233.03 g/mol	[4][6]
Appearance	Clear colorless to pale yellow liquid	[7]
Purity	≥97.5% (GC)	[4][7]
Refractive Index	1.5335-1.5375 @ 20°C	[7]
Boiling Point	251.6 ± 25.0 °C at 760 Torr	[8]
Density	1.577 ± 0.06 g/cm <sup>3</sup>	[8]
SMILES	<chem>COC(=O)C1=CC(=CC(=C1)Br)F</chem>	[6][9]
InChIKey	JERAACCIOWRRQA-UHFFFAOYSA-N	[4][9]

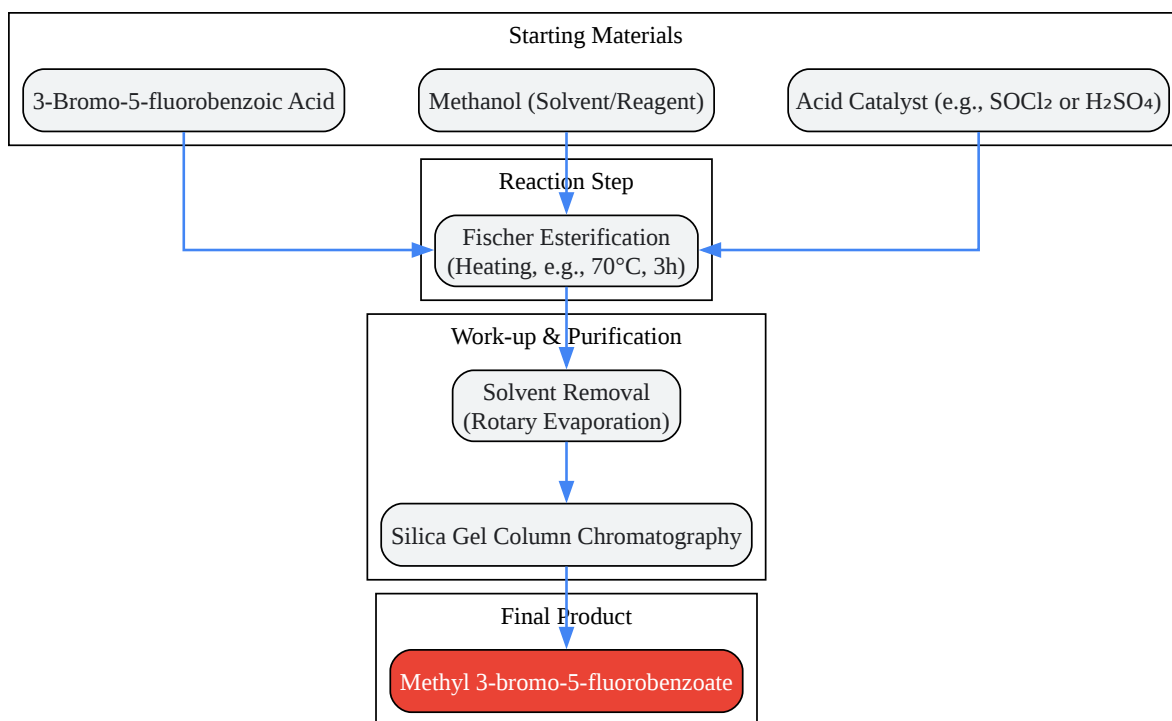
## Synthesis and Purification: A Validated Protocol

The most common and straightforward synthesis of **Methyl 3-bromo-5-fluorobenzoate** involves the Fischer esterification of its corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid. This acid-catalyzed reaction with methanol is efficient and widely used for its reliability.

## Causality in Experimental Design:

The choice of an acid catalyst (like sulfuric acid or thionyl chloride) is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. Methanol serves as both the solvent and the reactant, and using it in excess drives the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle. The reaction is typically heated to increase the reaction rate. Purification via silica gel column chromatography is the standard and effective method for removing unreacted starting material and any potential by-products.[10]

## Experimental Workflow: Synthesis Pathway



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Caption: Fischer Esterification Workflow for Synthesis.

## Step-by-Step Synthesis Protocol:

This protocol is adapted from established chemical synthesis methodologies.<sup>[10]</sup>

- **Reaction Setup:** To a solution of 3-bromo-5-fluorobenzoic acid (1.0 eq) in methanol (approx. 4 mL per gram of acid), slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid at room temperature with stirring.

- **Heating:** Heat the reaction mixture to reflux (around 70°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Solvent Removal:** After completion, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
- **Work-up:** Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude material by silica gel column chromatography, typically using a solvent system like petroleum ether/ethyl acetate (e.g., 50:1 v/v) to yield the pure **Methyl 3-bromo-5-fluorobenzoate** as a liquid.[\[10\]](#)

## Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a complete analytical profile.

Technique	Expected Data & Interpretation
$^1\text{H}$ NMR	The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic protons will appear as multiplets in the $\delta$ 7.0-8.0 ppm region, with their splitting patterns influenced by coupling to each other and to the fluorine atom. The methyl protons ( $-\text{OCH}_3$ ) will present as a sharp singlet around $\delta$ 3.9 ppm. <a href="#">[11]</a> <a href="#">[12]</a>
$^{13}\text{C}$ NMR	The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester at approximately $\delta$ 164-166 ppm. The aromatic carbons will appear in the $\delta$ 110-140 ppm range, with the carbon attached to the fluorine showing a large coupling constant ( $^1J$ C-F). The methyl carbon ( $-\text{OCH}_3$ ) will be observed around $\delta$ 52 ppm. <a href="#">[11]</a>
IR Spectroscopy	The IR spectrum provides information about the functional groups. Key absorptions include a strong C=O stretch for the ester group around 1720-1740 $\text{cm}^{-1}$ , C-O stretches around 1200-1300 $\text{cm}^{-1}$ , and C-H stretches for the aromatic and methyl groups around 2950-3100 $\text{cm}^{-1}$ . <a href="#">[13]</a> <a href="#">[14]</a>
Mass Spectrometry	Mass spectrometry (MS) confirms the molecular weight. The mass spectrum will show a molecular ion peak ( $M^+$ ) and a characteristic $M+2$ peak of nearly equal intensity due to the presence of the bromine atom (isotopes $^{79}\text{Br}$ and $^{81}\text{Br}$ ). <a href="#">[12]</a> <a href="#">[15]</a>

## Applications in Drug Discovery and Development

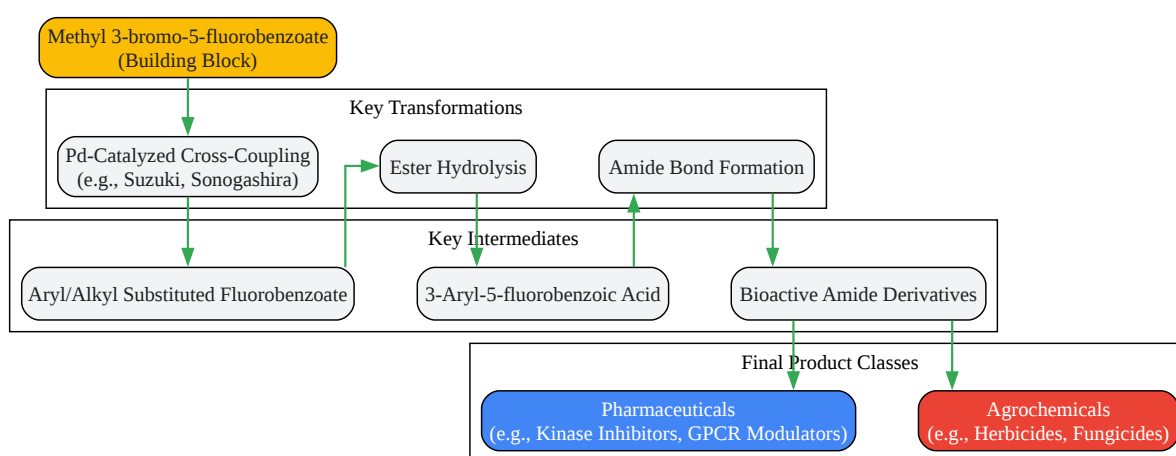
The true value of **Methyl 3-bromo-5-fluorobenzoate** lies in its role as a versatile intermediate. The differential reactivity of the C-Br and C-F bonds allows for selective and sequential

chemical modifications, a cornerstone of modern medicinal chemistry.

## Strategic Importance:

- **Orthogonal Functionalization:** The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) than the C-F bond. This allows chemists to first introduce a new substituent at the bromine position while leaving the fluorine atom intact for a potential subsequent transformation.
- **Access to Novel Chemical Space:** As a building block, it provides a scaffold to generate libraries of complex molecules for high-throughput screening, accelerating the identification of lead compounds.<sup>[16]</sup> Its derivatives have shown potential in the development of anti-inflammatory and anti-cancer agents.<sup>[1][16]</sup>
- **Fine-Tuning Pharmacokinetics:** The fluorine atom is often incorporated into drug candidates to improve metabolic stability, membrane permeability, and binding affinity—a common strategy in drug design.

## Logical Application Workflow



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Caption: Role as an intermediate in developing bioactive molecules.

## Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent. The following information is derived from safety data sheets (SDS).<sup>[17][18]</sup>

Category	Guideline
Hazard Statements	H315: Causes skin irritation. <sup>[17]</sup> H319: Causes serious eye irritation. <sup>[17]</sup> H335: May cause respiratory irritation. <sup>[17]</sup>
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. <sup>[17][18]</sup> P280: Wear protective gloves/eye protection/face protection. <sup>[17][18]</sup> P302+P352: IF ON SKIN: Wash with plenty of water. <sup>[17]</sup> P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. <sup>[17][18]</sup>
Handling	Use only in a well-ventilated area, such as a chemical fume hood. <sup>[19][20]</sup> Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. <sup>[18]</sup>
Storage	Store in a cool, dry, and well-ventilated place. <sup>[18][19]</sup> Keep the container tightly closed and sealed in dry conditions. <sup>[6][18]</sup>

## Conclusion

**Methyl 3-bromo-5-fluorobenzoate** is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its unique halogenation pattern provides a robust and flexible platform for synthetic chemists to build complex and high-value molecules. From

facilitating the exploration of new chemical space in drug discovery to enabling the creation of advanced materials, its importance in the scientific community is well-established and continues to grow. This guide provides the foundational knowledge required for its safe and effective application in the laboratory.

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